3-(4-Fluorophenyl)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196644 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-31-4 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(4-Fluorophenyl)propionic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |
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| Record name | 459-31-4 | |
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| Record name | 3-(4-Fluorophenyl)propionic acid | |
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| Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |
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Foundational & Exploratory
3-(4-Fluorophenyl)propionic acid physical properties
Physical Properties, Synthesis, and Characterization Profile
Executive Summary
3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block in medicinal chemistry, serving as a bioisostere for hydrocinnamic acid.[1][2] The introduction of the fluorine atom at the para-position of the phenyl ring modulates metabolic stability (blocking para-hydroxylation) and lipophilicity without significantly altering the steric bulk of the molecule.[1] This guide provides a comprehensive technical analysis of its physical properties, spectral characteristics, and synthetic pathways, designed for researchers optimizing lead compounds in drug discovery.[1][2]
Molecular Identity & Structural Analysis
The compound consists of a propionic acid tail attached to a para-fluorinated benzene ring.[1][2][3] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[1]
| Parameter | Data |
| IUPAC Name | 3-(4-Fluorophenyl)propanoic acid |
| CAS Number | 459-31-4 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol |
| SMILES | OC(=O)CCc1ccc(F)cc1 |
| InChI Key | ZMKXWDPUXLPHCA-UHFFFAOYSA-N |
Thermodynamic & Physical Constants
The following data aggregates experimental values from standard chemical databases and literature reports.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Powder) | White to off-white appearance |
| Melting Point | 86 – 91 °C | Experimental consensus [1][2] |
| Boiling Point | 105 – 107 °C | @ 22 Torr (Reduced pressure) |
| Boiling Point (Pred.) | ~279 °C | @ 760 mmHg (Decomposes) |
| Density (Pred.) | 1.222 ± 0.06 g/cm³ | Solid state density |
| Flash Point | ~122.5 °C | Predicted |
| Vapor Pressure | ~0.002 mmHg | @ 25 °C (Low volatility) |
Solubility & Lipophilicity Profile
Understanding the lipophilicity (LogP) is vital for predicting blood-brain barrier (BBB) penetration and oral bioavailability.[1][2]
| Parameter | Value | Implication |
| LogP (Octanol/Water) | 1.84 – 1.89 | Moderate lipophilicity; favorable for membrane permeability.[1][2] |
| Solubility (Water) | Low | Sparingly soluble in cold water; soluble in hot water.[1][2] |
| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DMSO, Chloroform, Ethyl Acetate. |
| pKa (Acid) | ~4.75 (Predicted) | Slightly more acidic than hydrocinnamic acid (pKa 4.[1][2]87) due to F-inductive effect.[1][2] |
Spectral Characterization
Accurate identification relies on interpreting the specific splitting patterns caused by the fluorine atom (
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz
- 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1][2] Broadness depends on concentration and water content.[1][2]
- 7.10–7.20 (m, 2H): Aromatic protons meta to Fluorine (ortho to alkyl chain).[1][2]
-
6.90–7.00 (m, 2H): Aromatic protons ortho to Fluorine.[1][2] These appear as a complex multiplet (often pseudo-triplets) due to
and coupling.[2] -
2.95 (t,
Hz, 2H): Benzylic methylene (-Ar-CH ₂-).[1][2] -
2.67 (t,
Hz, 2H): Methylene alpha to carbonyl (-CH ₂-COOH).[1]
Carbon-13 NMR ( C NMR)
Key Feature: Carbon atoms on the aromatic ring will show C-F coupling (doublets).[1][2]
- ~178.0: Carbonyl carbon (C=O).[1][2]
-
~161.5 (d,
Hz): Aromatic C4 (attached to F).[1][2] -
~136.0 (d,
Hz): Aromatic C1 (attached to alkyl chain).[2] -
~130.0 (d,
Hz): Aromatic C2/C6.[1][2] -
~115.2 (d,
Hz): Aromatic C3/C5.[1][2] - ~35.5: Alpha-CH₂.[1][2]
- ~30.0: Beta-CH₂.
Synthesis & Experimental Protocol
The most robust synthesis involves the reduction of 4-fluorocinnamic acid.[1][2] This method avoids the use of harsh Friedel-Crafts conditions that might lead to regioisomeric mixtures.[1][2]
Figure 1: Standard synthetic route via Knoevenagel condensation followed by catalytic hydrogenation.
Standard Operating Procedure: Hydrogenation
-
Preparation: Dissolve 4-fluorocinnamic acid (10 mmol) in Methanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~100 mg) under an inert nitrogen atmosphere.[1][2] Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (cinnamic acid) will disappear, and the product spot will have a similar Rf but will not be UV-active at 254 nm in the same conjugated manner (loss of double bond).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][2]
-
Isolation: Concentrate the filtrate in vacuo to yield the white crystalline solid. Recrystallize from Hexane/EtOAc if necessary.
Handling, Stability & Safety (SDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
-
Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed.
-
Stability: Stable under normal temperatures and pressures.[1][2] Avoid strong oxidizing agents.[1][2]
-
Reactivity: Incompatible with strong bases (forms salts) and strong oxidizers.[1][2]
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from
-
ChemicalBook. this compound Physical Properties and Spectral Data. Retrieved from
-
PubChem. Compound Summary: 3-(4-Fluorophenyl)propanoic acid (CID 136302).[1][2] National Library of Medicine.[1][2] Retrieved from
-
ChemSrc. this compound Physicochemical Properties. Retrieved from
Sources
Technical Profile: 3-(4-Fluorophenyl)propionic Acid (CAS 459-31-4)
The following technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)propionic acid, focusing on its molecular weight as a critical anchor for stoichiometric precision, analytical validation, and synthetic application.
Molecular Weight & Physicochemical Characterization
Executive Summary
This compound (CAS 459-31-4) is a fluorinated hydrocinnamic acid derivative widely utilized as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] With a molecular weight of 168.17 g/mol , it serves as a critical building block for introducing metabolic stability via fluorine substitution.[3][5] This guide analyzes the molecule’s physical properties, synthetic pathways, and analytical signatures, providing researchers with the data necessary for precise stoichiometric calculations and structural validation.[3]
Physicochemical Core
The precise molecular weight is the fundamental constant for all downstream applications, from preparing molar solutions to interpreting mass spectrometry data.[3]
Table 1: Fundamental Physicochemical Properties[3]
| Property | Value | Technical Context |
| Molecular Weight | 168.17 g/mol | Average mass for stoichiometric calculations.[3] |
| Exact Mass | 168.0587 Da | Monoisotopic mass for High-Resolution Mass Spectrometry (HRMS).[3] |
| Molecular Formula | C₉H₉FO₂ | Degree of Unsaturation = 5 (1 ring + 3 pi bonds + 1 carbonyl).[3] |
| CAS Registry | 459-31-4 | Unique identifier for procurement and database indexing.[3] |
| Melting Point | 86–91 °C | Solid-state characterization; purity indicator.[3][6] |
| Boiling Point | ~279 °C (760 mmHg) | Relevant for distillation purification protocols.[3] |
| LogP (Octanol/Water) | 1.89 | Indicates moderate lipophilicity; suitable for membrane permeability.[3] |
| pKa | ~4.76 | Typical for carboxylic acids; exists as carboxylate at physiological pH.[3] |
The "Fluorine Effect" in Drug Design
The substitution of hydrogen (MW ~1.008) with fluorine (MW ~18.998) at the para-position significantly alters the electronic and metabolic profile without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[3]
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the susceptible para position (CYP450 metabolism).[3]
-
Lipophilicity: The fluorine atom increases lipophilicity (LogP), enhancing bioavailability compared to the non-fluorinated hydrocinnamic acid.[3]
Synthetic Methodology
Reliable access to this compound often involves the reduction of its unsaturated precursor, 4-fluorocinnamic acid.[3] This pathway allows for the introduction of the fluorine atom early in the synthesis via commercially available aldehydes.[3]
Synthesis Workflow (Knoevenagel Condensation & Reduction)
The following diagram outlines the standard laboratory synthesis route.
Figure 1: Two-step synthetic pathway from 4-fluorobenzaldehyde to the target propionic acid derivative.
Experimental Protocol Highlights
-
Condensation: 4-Fluorobenzaldehyde is reacted with malonic acid in pyridine with a catalytic amount of piperidine.[3] Decarboxylation occurs in situ to yield 4-fluorocinnamic acid.[3]
-
Hydrogenation: The alkene bond is reduced using catalytic hydrogenation (10% Pd/C) under a hydrogen atmosphere (balloon pressure is often sufficient).[3]
Analytical Characterization & Validation
Validating the identity of CAS 459-31-4 requires corroborating the molecular weight with structural fragmentation patterns.[3]
Mass Spectrometry (GC-MS / LC-MS)
In Electron Impact (EI) ionization, the molecule exhibits a distinct fragmentation pathway driven by the stability of the benzylic cation.[3]
-
Molecular Ion ([M]+): m/z 168 (Parent peak, often visible but not base).[3]
-
Base Peak: m/z 109.[3] This corresponds to the 4-fluorobenzyl cation (or fluorotropylium ion).[3]
-
Mechanism: Cleavage of the bond between the alpha and beta carbons relative to the ring releases the carboxylic acid fragment.[3]
Calculation:
Figure 2: Primary fragmentation pathway in EI-MS, confirming the fluorobenzyl core.
Nuclear Magnetic Resonance (NMR)[7]
-
1H NMR (CDCl3):
Pharmaceutical Applications
The precise molecular weight and lipophilicity of this compound make it a versatile scaffold in drug discovery.[3]
-
Melanocortin-4 Receptor Agonists: Used to synthesize 2-oxopiperazine derivatives.[3] The fluorophenyl group enhances binding affinity through hydrophobic interactions while preventing metabolic degradation.[3]
-
Anticancer Agents: Derivatives targeting SIRT2 and EGFR utilize the propionic acid tail to engage amino acid residues in the binding pocket, while the fluorinated ring occupies hydrophobic clefts.[3]
-
NSAID Development: Serves as a core structure for developing non-steroidal anti-inflammatory drugs, where the propionic acid moiety (profens) is critical for COX enzyme inhibition.[3]
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum.[3][8] NIST Chemistry WebBook, SRD 69.[3][8] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
Tian, X., et al. (2006).[3] Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668-4673.[3]
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- 5. This compound [myskinrecipes.com]
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- 8. This compound [webbook.nist.gov]
Technical Deep Dive: Thermodynamic Properties and Purification of 3-(4-Fluorophenyl)propionic Acid
Executive Summary
3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, including analogs of bicalutamide and fluorinated amino acids.[1] While often characterized by its melting point (86–91 °C), understanding its boiling point and liquid-phase thermodynamics is essential for process chemists handling crude reaction mixtures.[1]
Direct distillation at atmospheric pressure is thermodynamically unfavorable due to the high predicted boiling point (~280 °C), which poses a significant risk of thermal decomposition (decarboxylation).[1] Consequently, vacuum distillation is the mandatory standard for liquid-phase purification prior to final crystallization.[1] This guide provides a rigorous analysis of the compound's phase behaviors and details a self-validating purification workflow.[1]
Physicochemical Profile
The following data aggregates experimental literature values and high-confidence predictive models.
| Property | Value | Condition/Note |
| CAS Number | 459-31-4 | |
| Molecular Formula | C₉H₉FO₂ | MW: 168.16 g/mol |
| Melting Point (MP) | 86 – 91 °C | Solid at STP [1][2] |
| Boiling Point (Atm) | 279 – 286 °C | Theoretical/Extrapolated.[2][3][4]Do not attempt. [2][3] |
| Boiling Point (Vac) | 144 °C | @ 19 mmHg (Experimental) [3] |
| Boiling Point (Vac) | 105 – 107 °C | @ 22 Torr (Experimental) [1] |
| Density | 1.222 ± 0.06 g/cm³ | Predicted liquid density |
| pKa | ~4.76 | Typical for hydrocinnamic acid derivatives |
| Solubility | Methanol, Ether, DCM | Low solubility in water |
Thermodynamics & Phase Behavior[1]
The Boiling Point Anomaly
Researchers often confuse the handling of this compound because it is a solid at room temperature.[1] However, during synthesis (e.g., reduction of 4-fluorocinnamic acid), the product often emerges as a supercooled oil or melt.[1]
-
Intermolecular Forces: The high atmospheric boiling point (>279 °C) is driven by the formation of robust hydrogen-bonded dimers between carboxylic acid groups.[1] Additionally, the fluorine atom at the para position introduces a strong dipole moment and potential
- stacking interactions, increasing the lattice energy and boiling point relative to non-fluorinated analogs.[1] -
Thermal Instability: Carboxylic acids with
-hydrogens or aromatic conjugation are susceptible to thermal degradation over prolonged exposure to temperatures >200 °C. Therefore, the atmospheric boiling point is a theoretical boundary, not a practical processing parameter.[1]
The Fluorine Effect
The introduction of fluorine (atomic radius ~1.47 Å) mimics hydrogen sterically but significantly alters the electronic profile.[1]
-
Lipophilicity: The C-F bond increases lipophilicity (LogP ~1.89), aiding solubility in organic extraction solvents (DCM, EtOAc) during workup.[1]
-
Volatility: While fluorine is heavy, its low polarizability often leads to lower boiling points than chloro- or bromo-analogs, but the dimerization of the acid group remains the dominant thermodynamic factor.[1]
Practical Application: Purification Strategy
The purification of this compound requires a hybrid approach. Vacuum distillation is used to separate the product from heavy tars or inorganic salts in the crude oil phase, while recrystallization is used to achieve pharmaceutical-grade purity (>99%).[1]
Workflow Logic
The following diagram illustrates the decision logic for processing the crude reaction mixture.
Figure 1: Purification decision matrix emphasizing the transition from crude oil to pure solid.
Experimental Protocols
Protocol A: Vacuum Distillation (For Crude Oils)
Use this protocol when the crude product is a dark oil or contains significant non-volatile impurities.
Equipment: Short-path distillation head, vacuum pump (capable of <20 mmHg), oil bath, receiving flask.[1]
-
System Setup: Assemble the distillation apparatus. Ensure all joints are greased (high-vacuum grease) and clipped.[1]
-
Degassing: Apply vacuum slowly to the crude oil at room temperature to remove residual solvents (DCM/EtOAc).[1]
-
Heating Ramp:
-
Fraction Collection:
-
F1 (Foreshot): Collect any distillate coming over <100 °C. Discard.
-
F2 (Main Fraction): Collect the clear, colorless liquid distilling steadily at 105–107 °C .
-
-
Solidification: Upon cooling, the main fraction will crystallize (MP: 86–91 °C).[1]
Protocol B: Recrystallization (Polishing)
Use this protocol for the final purification of the distilled solid.
-
Solvent Selection: A mixture of Hexane/Ethyl Acetate (9:1) or Water/Methanol is effective.[1]
-
Dissolution: Dissolve the solid in the minimum amount of hot solvent (near boiling).[1]
-
Filtration: If insoluble particulates remain, perform a hot filtration.[1]
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C. Rapid cooling may trap impurities.[1]
-
Harvesting: Filter the white crystals and wash with cold hexane. Dry under vacuum at 40 °C.[1]
Synthesis Context & Applications
In drug development, this compound is primarily utilized as a:
-
Linker/Spacer: Providing a lipophilic, metabolically stable tether in PROTACs or bivalent ligands.[1]
-
Precursor to Fluorinated Amino Acids: Used in the chemo-enzymatic synthesis of 4-fluorophenylalanine analogs via amination.[1]
-
Intermediate for Bicalutamide Analogs: The propionic acid moiety undergoes hydroxylation and sulfonation steps in the synthesis of non-steroidal anti-androgens [4].[1]
Mechanistic Pathway (Synthesis Example)
The compound is frequently synthesized via the reduction of 4-fluorocinnamic acid.[1]
Figure 2: Primary synthetic route via reduction of the alpha-beta unsaturated acid.
References
-
ChemicalBook. (2025).[1] this compound Properties and Data. Retrieved from
-
ChemSrc. (2025).[1] this compound: Physicochemical Properties. Retrieved from
-
Echemi. (2025).[1] Safety Data Sheet: this compound. Retrieved from
-
Google Patents. (2006).[1] EP1669347A1 - Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.[1][6] Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound. Retrieved from
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- 5. 459-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
Physicochemical Profile: The Blueprint for Solubility Behavior
An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)propionic Acid
This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 459-31-4), a crucial parameter for its application in research and pharmaceutical development. As direct, experimentally-verified solubility data in various solvents is not extensively published, this document focuses on the foundational principles, predictive assessments, and detailed methodologies required for its empirical determination. We will explore the physicochemical properties that govern its solubility and provide field-proven protocols for its accurate measurement, empowering researchers to generate reliable data for formulation, screening, and development activities.
Understanding the intrinsic properties of this compound is paramount to predicting and interpreting its solubility. The molecule's structure, featuring a fluorinated phenyl ring and a propionic acid moiety, dictates its behavior in different solvent systems.
The carboxylic acid group, with a predicted pKa of approximately 4.4, is the primary driver of its pH-dependent aqueous solubility.[1] At a pH below its pKa, the molecule exists predominantly in its neutral, protonated form, which is less soluble in water. Conversely, at a pH above the pKa, it deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. This behavior is critical for designing formulations and understanding its potential absorption in physiological environments.
The fluorophenyl group contributes to the molecule's lipophilicity, as indicated by its calculated octanol-water partition coefficient (logP). This suggests a preference for non-polar environments and predicts limited intrinsic solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [3] |
| CAS Number | 459-31-4 | [2] |
| Melting Point | 86 - 91 °C | [4] |
| Predicted pKa | 4.40 ± 0.10 | [1] |
| Calculated logP | 1.843 | [5] |
| Appearance | White to off-white solid/crystalline powder | [6][7] |
Solubility Profile: Predictions and Qualitative Observations
While extensive quantitative data is sparse, we can synthesize available information and physicochemical principles to build a coherent solubility profile.
Aqueous Solubility
A safety data sheet notes that water solubility information is unavailable, which is common for research compounds with expected low solubility.[3] However, a computationally predicted water solubility (log₁₀WS) of -2.12 is available.[5] This value can be used to estimate the intrinsic solubility:
-
log₁₀S = -2.12
-
S = 10⁻².¹² mol/L ≈ 7.59 x 10⁻³ mol/L
-
Converting to mg/mL: (7.59 x 10⁻³ mol/L) * (168.17 g/mol ) * (1 L / 1000 mL) * (1000 mg / 1 g) ≈ 1.28 mg/mL
Expert Insight: This value represents the predicted intrinsic solubility of the neutral form of the acid. It should be treated as an estimate, and its primary utility is in planning experimental work. The actual thermodynamic solubility must be confirmed empirically. As a weakly acidic compound, its solubility is expected to increase significantly in buffers with a pH > 5.5, a key consideration for formulation development.[8]
Organic Solvent Solubility
The compound is qualitatively described as being "slightly soluble in Methanol".[1][6] Based on its molecular structure and logP value, it is expected to exhibit higher solubility in polar organic solvents and co-solvent mixtures commonly used in pharmaceutical sciences.
Table 2: Summary of Known and Expected Solubility
| Solvent System | Type | Reported/Expected Solubility | Rationale |
| Water (pH < 3) | Aqueous | Very Low | The compound is in its neutral, less soluble form. |
| Phosphate Buffer (pH 7.4) | Aqueous | Moderate | The compound is primarily in its ionized, more soluble carboxylate form. |
| Methanol | Polar Organic | Slightly Soluble[1][6] | Documented qualitative observation. |
| Ethanol, Acetonitrile | Polar Organic | Expected to be Soluble | "Like dissolves like" principle; suitable for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Highly Soluble | Common solvent for creating high-concentration stock solutions for screening. |
Gold Standard Methodology: Thermodynamic Equilibrium Solubility Determination
To obtain definitive and reliable solubility data, the shake-flask method is the universally recognized gold standard.[9] This technique measures the equilibrium or thermodynamic solubility, which reflects the true saturation point of the compound in a given solvent at a specific temperature when the dissolved state is in equilibrium with the solid state.[10] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be misleading.[11]
The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a selected solvent system at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., deionized water, 0.1 M phosphate buffer pH 7.4)
-
Calibrated analytical balance
-
Glass vials (e.g., 1.5-4 mL) with screw caps
-
Thermomixer or temperature-controlled orbital shaker
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-validated for low binding)
-
Calibrated pH meter
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent system to the vial.
-
pH Measurement (for buffered systems): Measure and record the initial pH of the slurry to ensure it remains within the target range.[10]
-
Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm). Incubate for at least 24 hours.
-
Causality: A 24-hour incubation is typically sufficient to reach equilibrium.[9][12] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours and sampling at multiple time points (e.g., 24h, 48h) is necessary to confirm that the concentration has reached a stable plateau, thereby validating that equilibrium has been achieved.
-
-
Phase Separation: After incubation, allow the vials to rest at the incubation temperature for 30 minutes to permit coarse settling. Separate the saturated supernatant from the excess solid using one of the following methods:
-
Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature. This minimizes the risk of compound loss due to filter binding.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Trustworthiness: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, thereby ensuring the collected filtrate is representative of the true saturated concentration.
-
-
Final pH Measurement: Measure and record the pH of the clarified supernatant. A significant change from the initial pH may indicate that the compound has affected the buffer capacity, which must be noted.[10]
-
Sample Dilution & Analysis: Immediately dilute a known aliquot of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method (see Section 3.2). Analyze the diluted sample via HPLC-UV.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and selective method for quantifying the concentration of the dissolved compound.[8]
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid). A typical starting ratio would be 50:50 (v/v).
-
Causality: An acidic mobile phase (pH << pKa) ensures the carboxylic acid is fully protonated, leading to consistent retention times and sharp peak shapes on a C18 column.[13]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~264 nm, or the absorbance maximum (λmax) determined by scanning a standard solution.
-
Injection Volume: 10-20 µL
-
Quantification: Generate a calibration curve using at least five standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by interpolating its peak area against this curve. The limit of detection (LOD) and limit of quantitation (LOQ) should be established according to standard validation practices.[14]
Workflow Visualizations
The following diagrams illustrate the key workflows for determining and analyzing the solubility of this compound.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Caption: HPLC-UV Quantification Workflow.
Conclusion
While published quantitative solubility data for this compound is limited, a robust framework for its determination can be established based on its physicochemical properties. Its character as a weak carboxylic acid with moderate lipophilicity dictates a pronounced pH-dependent aqueous solubility, a critical factor for any research or development professional. By adhering to the detailed shake-flask protocol and the corresponding HPLC-UV analytical method outlined in this guide, researchers can confidently generate the high-quality, reproducible thermodynamic solubility data necessary to advance their scientific objectives.
References
-
Saal, C., & Petereit, A. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 459-31-4). [Link]
-
ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Nakashima, K., & Yamashita, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4837. [Link]
-
United States Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatography. A, 1218(40), 7086–7091. [Link]
-
ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. [Link]
-
Özmen, D., Dramur, U., & Tatli, B. (2004). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Brazilian Journal of Chemical Engineering, 21(4), 645-652. [Link]
Sources
- 1. 459-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. fishersci.com [fishersci.com]
- 4. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 459-31-4 | TCI EUROPE N.V. [tcichemicals.com]
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- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Fluorophenyl)propionic acid safety and handling
Technical Guide: Safe Handling and Application of 3-(4-Fluorophenyl)propionic Acid in Drug Discovery
Executive Summary
This compound (CAS 459-31-4) is a critical fluorinated building block in medicinal chemistry, widely utilized to modulate metabolic stability and lipophilicity in lead optimization.[1][2][3][4][5] While its primary hazard profile is classified under GHS as an irritant (H315, H319, H335), the specific combination of a carboxylic acid moiety with a fluorinated phenyl ring demands precise handling protocols to prevent cumulative mucosal irritation and ensure reaction integrity. This guide synthesizes physicochemical data with field-proven operational safety standards for pharmaceutical research environments.
Physicochemical Profile & Stability
Understanding the physical state is the first line of defense. As a solid organic acid, the primary vector for exposure is dust inhalation during weighing and transfer.
| Property | Value | Operational Implication |
| CAS Number | 459-31-4 | Verification key for inventory tracking. |
| Molecular Weight | 168.16 g/mol | Used for stoichiometric calculations in coupling. |
| Physical State | Crystalline Solid (White to Off-white) | High potential for electrostatic dust generation. |
| Melting Point | 86–91 °C | Stable at room temp; avoid high-heat drying ovens >80°C. |
| Boiling Point | ~279 °C (760 mmHg) | Low volatility; inhalation hazard is particulate, not vapor. |
| Acidity (pKa) | ~4.7 (Predicted) | Weak acid; requires base neutralization for spill cleanup. |
| Solubility | Methanol, DMSO, Ethanol | Compatible with standard amide coupling solvents. |
Data aggregated from PubChem and supplier SDS [1, 2].
Hazard Identification & Risk Assessment (GHS)
Signal Word: WARNING
The compound follows the "Triad of Irritation" common to benzenepropanoic acid derivatives.
-
H315 (Skin Irritation): The acidity can disrupt the stratum corneum. Prolonged contact with the solid, combined with perspiration (moisture), can exacerbate acid burns.
-
H319 (Serious Eye Irritation): The most critical acute hazard. Crystalline dust acts as both a mechanical abrasive and a chemical irritant to the cornea.
-
H335 (Respiratory Irritation): Inhalation of dust triggers mucosal inflammation.
Senior Scientist Insight:
"Do not underestimate H335. While not a labeled sensitizer, chronic irritation of the upper respiratory tract from organic acid dust can lower the threshold for sensitization to other reagents (like coupling agents HATU/EDC) often used in the same workflow. Control the dust, and you control the risk."
Operational Safety Logic: From Storage to Synthesis
The following diagram outlines the decision logic and safety gates required when moving this compound from inventory to a reaction vessel.
Figure 1: Operational workflow emphasizing the critical dust control safety gate during the weighing phase.
Detailed Handling Protocols
A. Engineering Controls
-
Primary Containment: All weighing operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity should be verified >0.5 m/s.
-
Static Control: Use an ionizing bar or anti-static gun if the ambient humidity is <30%, as dry fluorinated acids are prone to static fly-off.
B. Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid acid.
-
Caveat: If dissolved in DCM or DMF, double-gloving or using laminate gloves (e.g., Silver Shield) is recommended due to the solvent's permeation properties, which can carry the acid through the glove [3].
-
-
Eye Protection: Chemical safety goggles are mandatory. Safety glasses with side shields are insufficient if fine dust is generated.
-
Respiratory: If weighing >10 grams outside a certified enclosure, use a half-mask respirator with P100 (HEPA) cartridges.
C. Protocol: Standard Dissolution for Coupling
This protocol ensures safe transition from solid hazard to liquid intermediate.
-
Preparation: Pre-measure the solvent (e.g., DMF) in a graduated cylinder. Have a waste container ready for the weighing boat.
-
Weighing:
-
Place the weighing boat on the balance inside the hood.
-
Transfer this compound using a spatulate. Do not pour from the bottle.
-
Recap the stock bottle immediately to prevent moisture uptake (hygroscopic potential).
-
-
Transfer:
-
Move the weighing boat to the reaction flask.
-
Use a powder funnel to prevent crystals from sticking to the ground glass joint (which can cause leaks later).
-
-
Dissolution:
-
Add solvent carefully to wash residual powder from the funnel into the flask.
-
Self-Validation Check: Verify the solution is clear. Cloudiness indicates incomplete dissolution or impurities.
-
-
Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.
Emergency Response & Waste Disposal
Spill Management
-
Solid Spill: Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste container. Wipe the area with 1% Sodium Bicarbonate solution to neutralize acidic residues.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[6] Fluorinated acids generally do not release free fluoride ions (F-) readily like HF, so Calcium Gluconate gel is not typically required unless the specific synthesis involves harsh cleavage conditions that might degrade the C-F bond [4].
Disposal
-
Classification: Dispose of as Solid Organic Waste .
-
Note on Halogens: Although it contains Fluorine, many waste streams categorize C-F bonds differently than C-Cl or C-Br due to bond stability. Consult your facility's specific EH&S guidelines regarding "Halogenated vs. Non-Halogenated" waste streams for stable fluorinated aromatics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136302, this compound. Retrieved from [Link]
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Organic Acids. (General Industry Standard).[3]
Sources
Methodological & Application
Application Note: 3-(4-Fluorophenyl)propionic Acid in NSAID Scaffold Synthesis
[1]
Executive Summary
This compound is a fluorinated hydrocinnamic acid derivative that serves as a "privileged structure" in medicinal chemistry. Its primary utility in NSAID synthesis lies in its role as a precursor to 6-Fluoro-1-indanone , a bicyclic scaffold found in arylalkanoic acid NSAIDs (such as Sulindac and Indomethacin analogs) and novel COX-2 selective inhibitors. The fluorine atom at the para-position enhances metabolic stability (blocking metabolic oxidation at the reactive phenyl position) and increases lipophilicity, improving bioavailability.
Core Applications
A. The "Indanone Platform" (Primary Application)
The most direct and high-value application of this intermediate is the intramolecular cyclization to form 6-Fluoro-1-indanone . This bicyclic ketone is the structural core for:
-
Sulindac Analogs: While commercial Sulindac possesses an
-methyl group, the des-methyl core derived from this starting material is used to synthesize simplified analogs for Structure-Activity Relationship (SAR) studies. -
Indene-Acetic Acid NSAIDs: Subsequent condensation of the indanone with aldehydes (Knoevenagel condensation) yields the benzylidene-indene scaffold characteristic of potent COX inhibitors.
B. -Functionalization (Profen Synthesis)
Although less common than starting with aryl-ketones, this compound can be functionalized at the
Chemical Mechanism & Pathway[1][2][3][4][5]
The transformation of this compound into an NSAID scaffold typically proceeds via Intramolecular Friedel-Crafts Acylation .
Reaction Logic[5]
-
Activation: The carboxylic acid is converted to an acyl chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Cyclization: A Lewis Acid (
) coordinates with the acyl chloride, generating an acylium ion. -
Electrophilic Attack: The acylium ion attacks the aromatic ring at the ortho-position relative to the alkyl chain. The fluorine atom (a deactivating but ortho/para-directing group) directs the cyclization para to itself, but geometric constraints force cyclization to the meta position relative to the fluorine, yielding the 6-fluoro isomer.
Pathway Diagram
Caption: Synthetic pathway transforming the linear acid precursor into the bicyclic indanone core for downstream NSAID production.
Detailed Experimental Protocol
Target: Synthesis of 6-Fluoro-1-indanone from this compound. Scale: Laboratory Bench (10 mmol basis).
Reagents & Equipment[2][6][7][8]
-
Precursor: this compound (1.68 g, 10 mmol).
-
Activator: Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride. -
Catalyst: Aluminum Chloride (
), anhydrous (1.3 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Equipment: 3-neck round bottom flask, reflux condenser,
line, addition funnel.
Step-by-Step Methodology
Phase 1: Acid Chloride Formation
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.68 g of this compound in 20 mL of anhydrous DCM. Add 1 drop of DMF (catalytic).
-
Chlorination: Add
(1.1 mL, 15 mmol) dropwise at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
-
-
Evaporation: Concentrate in vacuo to remove excess
and solvent. Redissolve the crude acyl chloride in 10 mL fresh anhydrous DCM.
Phase 2: Friedel-Crafts Cyclization
-
Lewis Acid Prep: In a separate flame-dried flask, suspend
(1.73 g, 13 mmol) in 15 mL anhydrous DCM at 0°C. -
Addition: Add the acyl chloride solution (from Phase 1) dropwise to the
suspension over 30 minutes. Maintain temperature < 5°C.-
Observation: The solution will likely turn yellow/orange and evolve HCl gas.
-
-
Reflux: Remove ice bath and reflux the mixture (approx. 40°C) for 3 hours.
-
Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice/water. Caution: Exothermic hydrolysis.
Phase 3: Workup & Purification[1]
-
Extraction: Separate the organic layer.[2][1] Extract the aqueous phase with DCM (2 x 20 mL).
-
Wash: Wash combined organics with 1M HCl (to remove Al salts), saturated
(to remove unreacted acid), and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (Silica gel, 9:1 Hexane:EtOAc).
Expected Results & QC Data
| Parameter | Specification | Notes |
| Yield | 75% - 85% | Lower yields often due to incomplete dryness of |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 58 - 60°C | Distinct from starting material (mp 86-89°C). |
| 1H NMR (CDCl3) | Look for disappearance of carboxylic acid proton (~11 ppm). | |
| IR Spectrum | C=O stretch ~1710 cm⁻¹ | Shift from acid C=O (~1700 cm⁻¹) to cyclic ketone. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the cyclization of this compound.
References
Application Notes: Strategic Use of 3-(4-Fluorophenyl)propionic Acid in the Synthesis of Bioactive Scaffolds
Introduction: The Versatility of Fluorinated Propionic Acids in Medicinal Chemistry
3-(4-Fluorophenyl)propionic acid is a valuable building block for medicinal chemists and drug development professionals.[1][2] Its structure, featuring a fluorinated phenyl ring and a carboxylic acid moiety, offers a unique combination of lipophilicity, metabolic stability, and reactive potential. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties, while the carboxylic acid handle provides a convenient point for chemical modification, most notably through amide bond formation and esterification.[3]
These application notes provide a detailed protocol for a key reaction involving this compound: its coupling with an amine to form an amide. This transformation is a fundamental step in the synthesis of various bioactive molecules, including the 2-oxopiperazine guanidine analogs, which have been investigated as potent and selective melanocortin-4 receptor (MC4R) agonists for the potential treatment of obesity.
Core Principle: Amide Bond Formation via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. This application note will focus on a widely used and robust method: amide coupling facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which can then be intercepted by HOBt to form an active ester. This active ester is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.
Experimental Protocol: Synthesis of N-Benzyl-3-(4-fluorophenyl)propanamide
This protocol details the synthesis of a model amide, N-Benzyl-3-(4-fluorophenyl)propanamide, using EDC/HOBt coupling. This reaction serves as a foundational example for the coupling of this compound with a variety of primary and secondary amines.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Mass/Volume |
| This compound | 168.16 | - | 1.0 | 168 mg |
| Benzylamine | 107.15 | - | 1.1 | 118 mg (0.12 mL) |
| EDC.HCl (EDAC) | 191.70 | - | 1.2 | 230 mg |
| HOBt | 135.12 | - | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 2.5 | 323 mg (0.43 mL) |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | 1 M | - | As needed for wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Saturated | - | As needed for wash |
| Brine | - | Saturated | - | As needed for wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed for dry |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until all solids are dissolved.
-
Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA) (0.43 mL, 2.5 mmol) to the solution, followed by benzylamine (0.12 mL, 1.1 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation and Coupling: Add EDC.HCl (230 mg, 1.2 mmol) to the cooled, stirring solution in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-3-(4-fluorophenyl)propanamide.
Expected Yield
Typical yields for this type of coupling reaction are in the range of 80-95%.
Visualization of the Experimental Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Mechanistic Insight: The Role of Coupling Reagents
The efficiency of the EDC/HOBt coupling protocol lies in the stepwise activation of the carboxylic acid and the suppression of side reactions.
Caption: Simplified mechanism of EDC/HOBt coupling.
Conclusion and Further Applications
The protocol described provides a reliable and high-yielding method for the synthesis of amides from this compound. This fundamental transformation opens the door to a wide array of more complex molecules. For instance, by choosing an appropriate diamine, the resulting amide can undergo subsequent cyclization to form piperazinone scaffolds.[5][6] Further functionalization, such as through reductive amination, can then be employed to build the diverse substituents necessary for tuning the biological activity of the final compounds, such as the melanocortin-4 receptor agonists.[7][8] The principles and techniques outlined in these notes are broadly applicable and can be adapted for the synthesis of various libraries of compounds for drug discovery and development.
References
-
Tian X, et al. Design and synthesis of potent and selective 1, 3, 4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668-4673 (2006). [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
This compound | CAS#:459-31-4 | Chemsrc. [Link]
-
Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]
- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ACS Publications. [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
This compound. NIST WebBook. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Biochemical Applications of 3-(4-Fluorophenyl)propionic Acid: Protocols & Methodologies
Executive Summary
3-(4-Fluorophenyl)propionic acid is a fluorinated derivative of hydrocinnamic acid that serves as a critical tool in chemical biology and drug discovery.[1] Unlike its non-fluorinated counterpart, the inclusion of the fluorine atom at the para-position imparts unique electronic properties (electronegativity
This application note details three high-value workflows:
-
Fragment-Based Drug Discovery (FBDD): Utilization as a "Spy Ligand" in 19F NMR screening.[1]
-
Metabolic Engineering: Use as a precursor in the mutasynthesis of fluorinated polyketides.[1]
-
Enzymology: Kinetic characterization as a competitive inhibitor for metalloproteases (Carboxypeptidase A).
Chemical Properties & Handling[1][2]
| Property | Specification | Application Note |
| Molecular Weight | 168.16 g/mol | Ideal for fragment libraries (<300 Da rule).[1] |
| Solubility | Soluble in Methanol, DMSO, Ethanol.[1] Slightly soluble in water.[1] | Critical: Prepare 100 mM stock in DMSO. Dilute into aqueous buffers to final DMSO <1%. |
| pKa | ~4.5 (Carboxylic acid) | Negatively charged at physiological pH (7.4).[1] |
| 19F NMR Shift | ~ -118 ppm (relative to CFCl₃) | Distinct singlet/multiplet in a clean region of the spectrum.[1] |
| Stability | Stable at RT.[1] Store at 4°C. | Non-hygroscopic, but keep desiccated for NMR precision.[1] |
Application I: 19F NMR Ligand Binding Assays (FBDD)
Principle:
The 19F nucleus is highly sensitive to changes in its chemical environment.[1] this compound serves as a "Spy Molecule" or reference ligand.[1] When it binds to a target protein, its transverse relaxation time (
Protocol A: -Relaxation Filtered Screening[1]
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.4, 100 mM NaCl, 10% D₂O (for lock).
-
Protein Target: Purified protein (e.g., Hsp90, Carbonic Anhydrase) at >95% purity.
-
Ligand Stock: 100 mM this compound in d6-DMSO.
Workflow:
-
Sample Preparation:
-
NMR Setup (600 MHz recommended):
-
Data Acquisition:
-
Measure 1D 19F spectrum with a short spin-echo delay (
ms). -
Measure with a long spin-echo delay (
ms).[1]
-
-
Analysis:
Visualization of Workflow:
Figure 1: Workflow for 19F NMR-based fragment screening using this compound as a probe.
Application II: Precursor-Directed Biosynthesis (Mutasynthesis)[1]
Principle: this compound mimics natural biosynthetic starters like phenylalanine or cinnamic acid.[1] By feeding this compound to microbial cultures (e.g., Streptomyces, Myxobacteria), the machinery responsible for polyketide (PKS) or non-ribosomal peptide (NRPS) synthesis can incorporate the fluorinated unit.[1] This generates "unnatural" natural products with altered metabolic stability or potency.[1]
Protocol B: Fermentation and Extraction
Reagents:
-
Strain: Streptomyces coelicolor (or specific producer strain).[1]
-
Medium: R5 Production Medium.
-
Precursor: this compound (0.22 µm filter-sterilized solution in water/NaOH, pH adjusted to 7.0).
Step-by-Step Methodology:
-
Seed Culture: Inoculate 50 mL TSB medium with spores; incubate 48h at 30°C, 200 rpm.
-
Production Culture: Transfer 5% inoculum into 100 mL R5 medium.
-
Pulse Feeding (Critical Step):
-
Harvest: Stop fermentation at 5–7 days.
-
Extraction:
-
Detection: Analyze via LC-MS/MS looking for mass shifts of +18 Da (F vs H substitution) relative to the parent natural product.
Biosynthetic Logic:
Figure 2: Pathway for the incorporation of this compound into secondary metabolites.[1]
Application III: Enzyme Kinetic Assays (Inhibition)
Principle: This compound acts as a competitive inhibitor for enzymes that recognize hydrophobic aromatic side chains, such as Carboxypeptidase A (CPA) and Phenylalanine Ammonia-Lyase (PAL) .[1] The fluorine atom provides a steric bulk slightly larger than hydrogen (Van der Waals radius: H=1.20Å, F=1.47Å) but smaller than a methyl group, making it an excellent probe for active site constraints.[1]
Protocol C: Inhibition of Carboxypeptidase A
Reagents:
-
Enzyme: Bovine Carboxypeptidase A (Sigma C0261).[1]
-
Substrate: Hippuryl-L-phenylalanine (HPA).[1]
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
Methodology:
-
Substrate Prep: Prepare HPA concentrations: 0.1, 0.2, 0.5, 1.0 mM.
-
Inhibitor Prep: Prepare inhibitor concentrations: 0, 50, 100, 200 µM.
-
Assay Setup:
-
Measurement:
-
Data Analysis:
Troubleshooting & Expert Tips
-
Solubility Shock: When adding the DMSO stock to the aqueous buffer, add it slowly while vortexing to prevent the acid from precipitating as a "cloud."[1] If turbidity occurs, sonicate for 30 seconds.
-
pH Sensitivity: The carboxylic acid group (pKa ~4.[1]5) means the compound contributes protons.[1] In weakly buffered systems (e.g., <10 mM buffer), check pH after addition.[1]
-
Impurity Signals: Commercial grades (97-98%) may contain trace defluorinated byproducts.[1] Always run a "No Protein" NMR control to identify background peaks before screening.[1]
References
-
Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and transcriptional factor drug discovery." Journal of the American Chemical Society.[1] Link[1]
-
O'Hagan, D., et al. (2002).[1] "Biosynthesis of fluorinated secondary metabolites." Journal of Fluorine Chemistry. Link[1]
-
Christianson, D. W., & Lipscomb, W. N. (1989).[1] "Carboxypeptidase A." Accounts of Chemical Research.[1] Link[1]
-
Gee, C. T., et al. (2016).[1] "Fragment screening by 19F NMR: A practical guide." Nature Protocols. Link
-
Walker, M. C., et al. (2013).[1] "Expanding the fluorine chemistry of living systems using engineered metabolism."[1] Science. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(4-Fluorophenyl)propionic Acid Stability & Storage
Current Status: Operational Subject: CAS 459-31-4 | Stability Assurance & Degradation Prevention Audience: R&D Chemists, Process Engineers, Compound Management
Core Storage Directive: The "Why" and "How"
3-(4-Fluorophenyl)propionic acid (3-FPA) is a fluorinated carboxylic acid.[1] While the fluorine atom at the para position imparts metabolic stability compared to its non-fluorinated analog, the propionic acid side chain remains susceptible to specific degradation pathways.
Your storage strategy must mitigate three primary entropy drivers: Moisture (Hydrolysis/Caking) , Oxidation (Benzylic radical formation) , and Photolytic cleavage .
The "Gold Standard" Storage Protocol
-
Temperature: Ambient (15–25°C) is acceptable for short-term (<3 months). For long-term banking (>1 year), store at 2–8°C .
-
Atmosphere: inert gas overlay (Argon or Nitrogen) is mandatory for opened containers to prevent oxidative yellowing.
-
Container: Amber glass with a PTFE-lined cap. Avoid low-density polyethylene (LDPE) for long-term storage as fluorinated aromatics can slowly leach plasticizers.
Decision Logic: Storage Workflow
The following diagram illustrates the decision matrix for incoming samples.
Figure 1: Decision matrix for determining optimal storage conditions based on usage timeline and container integrity.
Troubleshooting & FAQs: Field-Proven Solutions
Q1: My sample has turned from white to a faint yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidation, likely at the benzylic position (the carbon attached to the ring). While the fluorine atom deactivates the ring against electrophilic attack, it does not fully protect the benzylic protons from radical autoxidation over time. Solution:
-
Check Purity: Run a standard HPLC. If purity is >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients (e.g., quinoid species).
-
Remediation: If purity is compromised (<95%), perform a recrystallization.
-
Solvent System: Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes or Heptane until turbid. Cool to 4°C.
-
Filtration: Wash crystals with cold hexanes to remove the oxidized supernatant.
-
Q2: The powder has formed hard clumps (Caking).
Diagnosis: Hygroscopicity. The carboxylic acid moiety can form hydrogen bonds with atmospheric water. This alters the effective molecular weight (weighing errors) and can catalyze hydrolysis of other reagents in your reaction mixture. Solution:
-
Immediate Fix: Dry the compound in a vacuum oven at 40°C for 4–6 hours over
or silica gel. -
Prevention: Always equilibrate the bottle to room temperature before opening to prevent condensation.
Q3: Can I store 3-FPA as a stock solution?
Diagnosis: Generally No for long durations.
-
In DMSO: Stable at -20°C, but DMSO is hygroscopic. Water uptake will eventually cause precipitation or hydrolysis.
-
In Alcohols (MeOH/EtOH): Risk of slow Fischer esterification if trace acid catalysts are present or if the glass surface is slightly acidic.
-
Recommendation: Prepare solutions fresh. If necessary, store in Acetonitrile at -20°C for no more than 1 week.
Chemical Compatibility & Degradation Pathways
Understanding the "enemies" of 3-FPA allows for better experimental design.
Degradation Pathway Visualization
The following diagram maps the potential failure points of the molecule under stress.
Figure 2: Primary degradation pathways. Note that benzylic oxidation is the most irreversible chemical change.
Solvent Compatibility Table[3]
| Solvent Class | Compatibility | Risk Factor |
| Chlorinated (DCM, Chloroform) | High | Excellent for short-term handling. |
| Ethers (THF, Diethyl Ether) | Moderate | Risk of peroxide formation in solvent which can oxidize the benzylic position. |
| Alcohols (MeOH, EtOH) | Low (Long-term) | Potential for esterification over time. |
| Basic Solvents (Pyridine) | Low | Will deprotonate the carboxylic acid, forming salts that may be difficult to isolate. |
Quality Control & Validation
Before committing this reagent to a high-value synthesis (e.g., peptidomimetics or metabolic probes), validate its integrity.
Validation Protocol
-
Visual Inspection: White to off-white crystalline powder.[2] Any orange/brown tint = Reject/Repurify.
-
Melting Point: The most rapid purity check.
-
NMR:
-
Run in
. -
Look for a single sharp peak around -115 to -118 ppm (relative to
). -
New peaks in this region indicate defluorination or ring substitution (rare but critical).
-
References
-
National Institute of Standards and Technology (NIST). this compound - NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Characterization of unexpected byproducts in 3-(4-Fluorophenyl)propionic acid reactions
Current Status: Operational Ticket Focus: Characterization of Unexpected Byproducts Support Level: Tier 3 (Senior Application Scientist)
Introduction: Beyond the Certificate of Analysis
Welcome to the technical support hub for 3-(4-Fluorophenyl)propionic acid . While this compound is a staple intermediate—often used in the synthesis of PPAR agonists and enzyme inhibitors—its apparent simplicity masks two critical reactivity profiles that frequently derail campaigns: catalytic hydrodefluorination (HDF) and regio-isomeric persistence .
This guide addresses the "ghost" peaks and inexplicable mass shifts reported by our users. We move beyond generic advice to provide mechanistic root-cause analysis and self-validating recovery protocols.
Module 1: The "Phantom" Peak (Hydrodefluorination)
The Symptom
You are synthesizing this compound via the hydrogenation of 4-fluorocinnamic acid .
-
Observation: LC-MS shows a persistent impurity at [M-H]⁻ = 149.06 (Negative mode) or a mass shift of -18 Da relative to the product.
-
The Trap: Many researchers assume this is a solvent adduct or fragmentation artifact. It is not.
The Mechanism: Catalytic Suicide
The Carbon-Fluorine (C-F) bond is generally stable (
-
Byproduct (MW 150.17): 3-phenylpropionic acid (Defluorinated).
-
Mass Shift:
.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Switch to Pt/C or Rh/C | Palladium has a uniquely high affinity for oxidative addition into C-F bonds compared to Platinum or Rhodium. |
| Solvent | Avoid Methanol/Ethanol | Protic solvents can facilitate the HDF mechanism. Use Ethyl Acetate (EtOAc) or Toluene if solubility permits. |
| Additives | Add Diphenylsulfide (0.1 eq) | Sulfur acts as a catalyst poison, selectively inhibiting the high-energy sites responsible for C-F cleavage while allowing alkene reduction. |
Visual Workflow: The Defluorination Fork
Figure 1: Mechanistic divergence during hydrogenation. Note the irreversible path to the defluorinated byproduct when using Palladium.
Module 2: The Isomer Trap (Ortho vs. Para)
The Symptom
You synthesized the compound via Friedel-Crafts acylation (Fluorobenzene + Succinic Anhydride
-
Observation: NMR shows small "shoulder" peaks in the aromatic region. Melting point is depressed (
). -
The Issue: Electrophilic Aromatic Substitution (EAS) on fluorobenzene is para-directing, but the small atomic radius of fluorine allows for significant ortho-substitution (up to 10-15%).
Analytical Diagnosis
Standard C18 HPLC columns often fail to separate these positional isomers due to identical hydrophobicity.
The Solution: Fluorinated Stationary Phases Switch to a Pentafluorophenyl (PFP) column. The "fluorine-fluorine" interaction mechanism provides the necessary selectivity to resolve the ortho (2-fluoro) from the para (4-fluoro) isomer.
Purification Protocol: The Solubility Filter
Do not rely on silica chromatography. Use this self-validating solubility trick based on the disruption of crystal lattice energy.
-
Convert to Salt: Treat the crude mixture with aqueous
or . -
Solvent Extraction: Extract the aqueous salt solution with a polar aprotic solvent (e.g., Methyl Isobutyl Ketone - MIBK or concentrated EtOAc).
-
Acidification: Acidify the aqueous layer to precipitate pure para-product.
Visual Workflow: Isomer Separation
Figure 2: Thermodynamic separation of regio-isomers utilizing the "Ortho-Effect" solubility difference.
Module 3: Activation Artifacts (Oligomerization)
The Symptom
During downstream amide coupling (using EDC/NHS or
The Cause: Symmetric Anhydride Formation
This compound is prone to self-condensation if the activation agent is used in excess or if the nucleophile addition is delayed.
-
Structure:
-
Mass:
.
Prevention Strategy
-
Stoichiometry: Limit activation agents (EDC, HATU) to 0.95 - 1.0 equivalents. Never use excess.
-
Quenching: If using acid chlorides (
route), ensure complete removal of thionyl chloride before adding the amine. Residual accelerates anhydride formation.
Frequently Asked Questions (FAQ)
Q: Can I use UV detection to quantify the defluorinated impurity? A: Proceed with caution. The removal of the fluorine atom slightly alters the molar extinction coefficient at 254 nm. For precise quantitation of the 3-phenylpropionic acid byproduct, you must calibrate using an authentic non-fluorinated standard, or use a Charged Aerosol Detector (CAD) for equimolar response.
Q: My melting point is 82°C. Is this acceptable? A: No. The literature melting point is 86-91°C [1]. A value of 82°C indicates significant contamination, likely the ortho-isomer (which lowers lattice energy) or residual solvent. Perform the MIBK extraction protocol described in Module 2.
Q: Is the C-F bond stable to Lithium Aluminum Hydride (LAH)? A: Generally, yes. Unlike catalytic hydrogenation, LAH reduction of the carboxylic acid to the alcohol usually leaves the aromatic C-F bond intact, provided the reaction is kept at reflux or below. However, avoid dissolving metal reductions (Na/NH3), which will instantly cleave the fluorine.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 459-31-4).
-
Long, M., et al. (2021).[7] "Hydrodefluorination of Perfluorooctanoic Acid... with Platinum Group Metal Nanoparticles." Environmental Science & Technology.[7] (Demonstrates Pd superiority in C-F cleavage).
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." (Mechanistic basis for ortho/para selectivity).
-
Lee, A. E., et al. (2024).[8] "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena."[8] J. Phys.[8] Chem. Lett. (Mass spectrometry characterization).
-
ResearchGate. "HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid."[9] (Validation of fluorinated stationary phases for isomer separation).
Sources
- 1. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 459-31-4 | this compound - Synblock [synblock.com]
- 3. Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh-Pd/C Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. youtube.com [youtube.com]
- 7. Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
Air-sensitivity considerations for 3-(4-Fluorophenyl)propionic acid
An official Technical Support Center guide for 3-(4-Fluorophenyl)propionic acid, created by a Senior Application Scientist.
This document provides researchers, scientists, and drug development professionals with essential technical guidance, troubleshooting protocols, and frequently asked questions concerning the handling and application of this compound, with a specific focus on its air-sensitivity considerations.
Section 1: Core Characteristics & Stability Profile
Frequently Asked Questions (FAQs)
Question: What is the primary role of this compound in a research and development setting?
This compound is a fluorinated aromatic carboxylic acid. Its structural motif is of significant interest in medicinal chemistry and materials science. It primarily serves as a key intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it may be used in the synthesis of 2-oxopiperazine guanidine analogs, which are relevant in drug discovery.[1]
Question: Is this compound considered air-sensitive?
There is conflicting information regarding the air sensitivity of this compound, which warrants a cautious approach. While major suppliers like Fisher Scientific classify it as "Stable under normal conditions" with no specific air-sensitive hazards listed, other suppliers, such as TCI, explicitly label it as "Air Sensitive".[2]
-
Interpretation for the Bench Scientist: This discrepancy suggests that while the compound does not undergo rapid, visible decomposition upon brief exposure to air, its long-term purity may be compromised by atmospheric oxygen or moisture, especially if stored improperly. The "Air Sensitive" warning from some vendors likely represents a stringent precaution to guarantee the highest purity for sensitive downstream applications. Therefore, it is best practice to handle it with measures to minimize atmospheric exposure.
Question: What are the definitive recommended storage conditions?
To reconcile the varying information and ensure maximum shelf-life and purity, the following integrated storage protocol is recommended:
-
Primary Container: Keep the compound in its original, tightly sealed container.
-
Atmosphere: While not always mandatory, for long-term storage or before use in a critical, multi-step synthesis, storing the container within a larger vessel under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a desiccator flushed with argon/nitrogen) is the gold-standard practice.
-
Temperature: Store in a cool, dry, and well-ventilated place.[3] Refrigeration is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Incompatibilities: Keep away from strong oxidizing agents, as these are known incompatibilities.[2]
Question: What are the physical or chemical indicators of degradation?
Degradation may not always be visually obvious. However, you should be alert for the following signs:
-
Visual Changes: A noticeable change from its typical white to off-white crystalline appearance.
-
Melting Point Depression: A key indicator of impurity. The literature value for the melting point is approximately 86-91 °C.[1][2] A significantly lower or broader melting point range suggests the presence of impurities or degradation products.
-
Spectroscopic Changes: For critical applications, acquiring a baseline ¹H NMR or FT-IR spectrum upon receiving a new bottle is advisable. Comparison spectra can definitively identify any structural changes over time.
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered during reactions involving this compound.
Scenario 1: A reaction is giving low or inconsistent yields.
This is a frequent issue in multi-step synthesis. The following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting poor reaction yields.
Scenario 2: The compound fails to dissolve completely in the chosen reaction solvent.
-
Causality: Carboxylic acids can exhibit variable solubility depending on the polarity and protic nature of the solvent.
-
Solution: Refer to the solubility profile in the table below. If using a non-polar solvent where solubility is limited, consider gentle heating or using a co-solvent system (e.g., THF/DCM). For reactions in aqueous media, deprotonating the carboxylic acid with a suitable base (e.g., NaHCO₃, K₂CO₃) to form the more soluble carboxylate salt is a standard technique.
Table 1: Solubility Profile
| Solvent | Solubility | Notes |
| Methanol | Slightly Soluble | Common solvent for reactions and analysis. |
| Water | Insoluble | Deprotonation required for aqueous solubility. |
| Dichloromethane (DCM) | Soluble | Good for many organic transformations. |
| Tetrahydrofuran (THF) | Soluble | Aprotic solvent suitable for a wide range of reactions. |
| Acetone | Soluble | Useful for cleaning and as a reaction solvent. |
Section 3: Standard Operating Protocol (SOP)
This section provides a detailed methodology for a common transformation: the conversion of this compound to its corresponding acid chloride, a highly versatile intermediate.
Protocol: Synthesis of 3-(4-Fluorophenyl)propanoyl chloride
Causality: The conversion to an acid chloride activates the carboxyl group, making it highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: Flame-dry the round-bottom flask and reflux condenser under vacuum and allow to cool under a stream of inert gas.
-
Charging the Flask: Add this compound (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DCM (approx. 5-10 mL per gram of acid) via syringe.
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: Fit the reflux condenser and gently heat the mixture to reflux (approx. 40 °C). The reaction is typically complete when the solution becomes clear and gas evolution ceases (usually 1-3 hours).
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Note: Ensure the vacuum pump is protected from corrosive gases with a base trap (e.g., NaOH pellets).
-
Product: The resulting crude 3-(4-Fluorophenyl)propanoyl chloride is often used directly in the next step without further purification.
Workflow for Acid Chloride Synthesis
Caption: A standard workflow for the synthesis of an acid chloride.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Radboud Repository. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Analysis of 3-(4-Fluorophenyl)propionic Acid for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful and indispensable tool for elucidating molecular structures in solution. This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(4-Fluorophenyl)propionic acid, a valuable building block in medicinal chemistry.
This guide will navigate through the fundamental principles of 1H NMR, offer a detailed experimental protocol for sample preparation and data acquisition, and culminate in a comparative analysis with its non-fluorinated analog, 3-phenylpropionic acid. By understanding the subtle yet significant differences in their respective spectra, we can appreciate the diagnostic power of 1H NMR in structural verification.
The Foundational Principles of 1H NMR Spectroscopy
At its core, 1H NMR spectroscopy exploits the magnetic properties of the hydrogen nucleus (a proton). When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the proton. This phenomenon gives rise to three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum (measured in parts per million, ppm) is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons within a molecule.[3]
-
Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field experienced by neighboring protons, leading to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule.[2]
Experimental Protocol: Acquiring the 1H NMR Spectrum
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation
A standard protocol for preparing a small molecule like this compound for 1H NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid this compound.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.[5] The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: A streamlined workflow for preparing a small molecule sample for 1H NMR analysis.
Data Acquisition
The prepared sample is then placed in the NMR spectrometer. The following is a generalized set of acquisition parameters that can be adapted for a modern NMR instrument:
-
Locking and Shimming: The instrument's software will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine 1H NMR spectrum.
-
Acquisition Parameters: Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay. For a small molecule, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are often good starting points. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Caption: The sequential steps involved in acquiring and processing 1H NMR data.
Structural Analysis of this compound
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propionic acid side chain. The presence of the fluorine atom on the phenyl ring introduces characteristic splitting patterns that are highly informative for structural confirmation.
Caption: The molecular structure of this compound.[6]
Based on established principles of 1H NMR spectroscopy, the predicted spectrum in CDCl3 would show the following key features:
-
Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the para-substitution, the four aromatic protons are chemically non-equivalent. The protons ortho to the fluorine (H-3 and H-5) will be magnetically equivalent to each other, as will the protons meta to the fluorine (H-2 and H-6). This will give rise to two distinct signals in the aromatic region (typically δ 7.0-7.5 ppm).
-
The signal for H-2 and H-6 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the adjacent H-3/H-5 protons and the fluorine atom.
-
The signal for H-3 and H-5 will appear as a triplet due to coupling with the adjacent H-2/H-6 protons.
-
-
Aliphatic Protons (H-α and H-β): The two methylene groups of the propionic acid side chain will also give rise to distinct signals.
-
The protons on the carbon adjacent to the phenyl ring (H-β) will appear as a triplet, split by the two neighboring protons on the α-carbon.
-
The protons on the carbon adjacent to the carboxylic acid group (H-α) will also appear as a triplet, split by the two neighboring protons on the β-carbon.
-
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (often δ 10-12 ppm or even broader and less distinct). Its position can be highly variable and dependent on concentration and solvent.
Comparative Analysis: this compound vs. 3-Phenylpropionic Acid
A powerful approach to confirming the structure of this compound is to compare its 1H NMR spectrum with that of a closely related analog, such as 3-phenylpropionic acid. The absence of the fluorine atom in the latter leads to predictable and observable differences in the spectra.
Caption: The molecular structure of 3-phenylpropionic acid.[7]
The 1H NMR spectrum of 3-phenylpropionic acid in CDCl3 has been reported with the following approximate chemical shifts and multiplicities:
-
Aromatic Protons: A multiplet in the region of δ 7.17-7.34 ppm, integrating to 5 protons.[8]
-
Aliphatic Protons: Two triplets, one at approximately δ 2.97 ppm (protons adjacent to the phenyl ring) and another at approximately δ 2.69 ppm (protons adjacent to the carboxylic acid), each integrating to 2 protons.[8]
| Proton Assignment | This compound (Predicted in CDCl3) | 3-Phenylpropionic Acid (Experimental in CDCl3) [8] |
| Aromatic Protons | ~ δ 7.1-7.3 ppm (m, 2H) and ~ δ 6.9-7.1 ppm (t, 2H) | δ 7.17-7.34 ppm (m, 5H) |
| Methylene Protons (-CH2-Ph) | ~ δ 2.9 ppm (t, 2H) | δ 2.97 ppm (t, 2H) |
| Methylene Protons (-CH2-COOH) | ~ δ 2.6 ppm (t, 2H) | δ 2.69 ppm (t, 2H) |
| Carboxylic Acid Proton (-COOH) | > δ 10 ppm (br s, 1H) | > δ 10 ppm (br s, 1H) |
The key difference lies in the aromatic region . The spectrum of this compound will show a more complex and symmetrical pattern of two signals for the aromatic protons due to the para-substitution and the coupling with the fluorine atom. In contrast, 3-phenylpropionic acid will exhibit a less resolved multiplet for its five aromatic protons. This distinct difference in the aromatic region serves as a definitive confirmation of the presence and position of the fluorine substituent.
Conclusion
The 1H NMR analysis of this compound, especially when compared with its non-fluorinated counterpart, provides a robust method for its structural confirmation. The characteristic chemical shifts, integration values, and, most importantly, the spin-spin coupling patterns in the aromatic region, serve as a unique fingerprint for this molecule. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Propanoic Acid 1H NMR Spectrum. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Benzenepropanoic acid. Retrieved from [Link]
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Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
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Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 459-31-4). Retrieved from [Link]
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Comparative study of different synthetic methods for 3-(4-Fluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)propionic acid is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural motif is found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of various synthetic methods for this compound, offering insights into the mechanistic principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, purity, cost, safety, and environmental impact.
Characterization of this compound
Before delving into the synthetic methodologies, it is essential to be familiar with the key physical and spectral properties of the target compound.
-
Molecular Weight: 168.17 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: 86-91 °C[3]
-
Solubility: Soluble in most organic solvents, sparingly soluble in water.
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons, as well as the two methylene groups of the propionic acid chain.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the aromatic carbons, the carbonyl carbon, and the two methylene carbons.[2]
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) in the range of 2500-3300 cm⁻¹.[2]
-
Synthetic Methodologies: A Comparative Overview
Several synthetic routes have been developed for the preparation of this compound. This guide will focus on five prominent methods:
-
Malonic Ester Synthesis
-
Arndt-Eistert Homologation
-
Heck Reaction
-
Knoevenagel Condensation followed by Reduction
-
Reformatsky Reaction with Subsequent Transformations
The following sections will provide a detailed analysis of each method, including a summary of their key features in the comparison table below.
| Method | Starting Materials | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | 4-Fluorobenzyl halide, Diethyl malonate | Sodium ethoxide, NaOH/KOH, Acid | 3 | High | Well-established, reliable, high-yielding | Use of strong base, potential for dialkylation[4] |
| Arndt-Eistert Homologation | 4-Fluorophenylacetic acid | Thionyl chloride, Diazomethane or (Trimethylsilyl)diazomethane, Silver oxide | 3 | Good to High | Good for one-carbon chain extension | Use of highly toxic and explosive diazomethane[5][6] |
| Heck Reaction | 4-Fluorophenyl halide, Acrylate ester | Palladium catalyst, Base | 2 | Moderate to Good | Good functional group tolerance | Cost of palladium catalyst, potential for side reactions |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malonic acid | Piperidine or Pyridine, H₂/Pd-C | 2 | Good | Readily available starting materials | Requires a subsequent reduction step |
| Reformatsky Reaction | 4-Fluorobenzaldehyde, α-halo ester | Zinc, Acid | 3 | Moderate | Milder than Grignard reactions | Multi-step process, use of zinc metal |
Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids.[7] This route involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.
Reaction Pathway & Mechanism
The synthesis of this compound via this method proceeds in three main steps:
-
Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile and attacks 4-fluorobenzyl halide (e.g., chloride or bromide) in an Sₙ2 reaction to form diethyl 2-(4-fluorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like NaOH or KOH, followed by acidification. Upon heating, the malonic acid derivative readily decarboxylates to yield the final product, this compound. A direct decarboxylation of 4-fluorobenzylmalonic acid can also be achieved by heating.[8]
Caption: Malonic Ester Synthesis Workflow.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(4-fluorobenzyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 4-fluorobenzyl chloride dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester, add a solution of potassium hydroxide in ethanol and water.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The precipitated 4-fluorobenzylmalonic acid is filtered, washed with cold water, and dried.
-
Heat the 4-fluorobenzylmalonic acid at 170-175 °C for 1.5 hours.[8]
-
After cooling, the product is stirred with a small amount of diethyl ether to induce crystallization.
-
The solid this compound is collected by filtration and can be recrystallized from a suitable solvent system like ethyl acetate/petroleum ether.[8]
Evaluation
-
Advantages: This is a well-established and reliable method that generally provides high yields of the desired product. The starting materials are commercially available.
-
Disadvantages: The use of a strong base like sodium ethoxide is required. A potential side reaction is the dialkylation of the malonic ester, which can reduce the yield of the desired mono-alkylated product.[4] Careful control of reaction conditions is necessary to minimize this.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[9] In the context of synthesizing this compound, this would involve starting from 4-fluorophenylacetic acid.
Reaction Pathway & Mechanism
The Arndt-Eistert synthesis is a three-step process:
-
Acid Chloride Formation: 4-Fluorophenylacetic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) or a safer alternative like (trimethylsilyl)diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst (e.g., silver oxide, Ag₂O) or upon heating or photolysis. The rearrangement produces a ketene intermediate, which is then trapped by a nucleophile. In the presence of water, the ketene is hydrated to form the homologous carboxylic acid, this compound.
Caption: Arndt-Eistert Homologation Workflow.
Experimental Protocol
Step 1: Preparation of 4-Fluorophenylacetyl Chloride
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet, add 4-fluorophenylacetic acid and an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-fluorophenylacetyl chloride.
Step 2 & 3: Diazoketone Formation and Wolff Rearrangement
-
Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of diazomethane in ether until a persistent yellow color is observed. (Caution: Diazomethane is highly toxic and explosive!)
-
Allow the reaction to stir at low temperature for a few hours.
-
To the solution of the α-diazoketone, add a suspension of silver oxide in water.
-
Warm the mixture gently to initiate the Wolff rearrangement.
-
After the reaction is complete, filter off the silver catalyst.
-
Acidify the aqueous layer and extract the product with an organic solvent.
-
Dry the organic extract and remove the solvent to yield this compound.
Evaluation
-
Advantages: This method is a very effective way to achieve a one-carbon homologation of a carboxylic acid. It is generally a high-yielding reaction.
-
Disadvantages: The primary and most significant drawback is the use of diazomethane, which is a highly toxic, carcinogenic, and explosive gas.[5][6] Its preparation and handling require specialized equipment and extreme caution. While safer alternatives like (trimethylsilyl)diazomethane exist, they are more expensive.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this would typically involve the reaction of a 4-fluorophenyl halide with an acrylate ester, followed by hydrolysis.
Reaction Pathway & Mechanism
The catalytic cycle of the Heck reaction involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-fluorophenyl halide (e.g., iodide or bromide) to form a Pd(II) complex.
-
Alkene Insertion (Syn-addition): The acrylate ester coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination (Syn-elimination): A hydrogen atom from the β-carbon is eliminated, and the C-Pd bond is cleaved to form the unsaturated product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and complete the cycle.
-
Hydrolysis: The resulting acrylate ester is then hydrolyzed to the carboxylic acid.
Caption: Heck Reaction and Subsequent Reduction Workflow.
Experimental Protocol
Step 1: Heck Reaction
-
To a reaction vessel, add 4-fluoroiodobenzene, ethyl acrylate, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Add a suitable solvent such as acetonitrile or DMF.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by GC or TLC).
-
Cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-fluorocinnamate.
Step 2: Hydrolysis and Reduction
-
Hydrolyze the ethyl 4-fluorocinnamate using a base such as sodium hydroxide in an alcohol/water mixture.
-
Acidify the reaction mixture to precipitate 4-fluorocinnamic acid.
-
Filter and dry the unsaturated acid.
-
Dissolve the 4-fluorocinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and remove the solvent to obtain this compound.
Evaluation
-
Advantages: The Heck reaction offers good functional group tolerance and can be performed under relatively mild conditions.
-
Disadvantages: The cost of the palladium catalyst can be a significant factor, especially for large-scale synthesis. The use of phosphine ligands, which are often air-sensitive and toxic, may be required. The reaction can sometimes suffer from side reactions, such as the formation of diarylated products. The subsequent reduction step adds to the overall process.
Knoevenagel Condensation followed by Reduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The Doebner modification of this reaction is particularly useful for synthesizing α,β-unsaturated carboxylic acids.[10]
Reaction Pathway & Mechanism
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine. This condensation reaction, followed by decarboxylation, yields 4-fluorocinnamic acid.
-
Reduction: The double bond of the resulting 4-fluorocinnamic acid is then reduced to a single bond via catalytic hydrogenation to afford this compound.
Caption: Knoevenagel Condensation and Reduction Workflow.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, mix 4-fluorobenzaldehyde, malonic acid, and a catalytic amount of piperidine or pyridine.
-
Heat the mixture in an oil bath. The reaction progress can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the 4-fluorocinnamic acid.
-
Filter the solid, wash with water, and dry.
Step 2: Catalytic Hydrogenation
-
Dissolve the 4-fluorocinnamic acid in a suitable solvent like ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Evaporate the solvent to obtain this compound.
Evaluation
-
Advantages: The starting materials, 4-fluorobenzaldehyde and malonic acid, are readily available and relatively inexpensive. The reaction conditions are generally mild.
-
Disadvantages: This is a two-step process. The use of pyridine as a solvent can be a drawback due to its unpleasant odor and toxicity.
Reformatsky Reaction with Subsequent Transformations
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[11][12]
Reaction Pathway & Mechanism
-
Organozinc Formation: Zinc metal reacts with an α-halo ester, such as ethyl bromoacetate, to form an organozinc intermediate (a Reformatsky enolate).
-
Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of 4-fluorobenzaldehyde to form a zinc alkoxide.
-
Hydrolysis: Acidic workup hydrolyzes the alkoxide to yield a β-hydroxy ester.
-
Dehydration: The β-hydroxy ester is then dehydrated to form an α,β-unsaturated ester.
-
Reduction and Hydrolysis: Finally, the unsaturated ester is catalytically hydrogenated to the saturated ester, which is then hydrolyzed to the desired this compound.
Caption: Reformatsky Reaction and Subsequent Transformations.
Experimental Protocol
Step 1: Reformatsky Reaction
-
Activate zinc dust by washing with dilute acid, water, ethanol, and ether, then drying.
-
In a flask equipped with a reflux condenser, place the activated zinc and a crystal of iodine in dry benzene or THF.
-
Add a mixture of 4-fluorobenzaldehyde and ethyl bromoacetate dropwise to initiate the reaction.
-
Reflux the mixture for a few hours.
-
Cool the reaction and hydrolyze with dilute sulfuric acid.
-
Separate the organic layer, wash, dry, and remove the solvent.
Step 2 & 3: Dehydration, Reduction, and Hydrolysis
-
The crude β-hydroxy ester can be dehydrated by heating with a dehydrating agent like iodine or an acid catalyst.
-
The resulting ethyl 4-fluorocinnamate is then catalytically hydrogenated as described in the Heck reaction protocol.
-
Finally, the saturated ester is hydrolyzed to the carboxylic acid.
Evaluation
-
Advantages: The Reformatsky reaction is often milder than the corresponding Grignard reaction and is tolerant of some functional groups.
-
Disadvantages: This is a multi-step synthesis with several intermediates, which can lead to lower overall yields. The use of zinc metal and halogenated esters are also considerations.
Green Chemistry and Sustainability
When evaluating synthetic routes, it is increasingly important to consider the principles of green chemistry. This includes assessing factors such as atom economy, the use of hazardous reagents and solvents, energy consumption, and waste generation.[13]
-
Malonic Ester Synthesis: While high-yielding, this method uses a stoichiometric amount of base and can generate significant salt waste.
-
Arndt-Eistert Homologation: The use of diazomethane is a major red flag from a safety and environmental perspective.
-
Heck Reaction: The use of a catalytic amount of palladium is a positive feature. However, the ligands and solvents used can be hazardous. Efforts to develop more environmentally benign Heck reaction conditions are ongoing.
-
Knoevenagel Condensation: This method can be relatively green, especially if pyridine is replaced with a less toxic base and the reduction step is carried out efficiently.
-
Reformatsky Reaction: The use of stoichiometric zinc is a drawback from an atom economy perspective.
Conclusion
The choice of a synthetic method for this compound depends on a variety of factors. For laboratory-scale synthesis where high yield is a priority and the necessary safety precautions can be taken, the Malonic Ester Synthesis is a robust and reliable option. For industrial-scale production, where cost, safety, and environmental impact are paramount, a route involving the Knoevenagel Condensation followed by reduction or a highly optimized Heck Reaction might be more attractive. The Arndt-Eistert Homologation is a powerful tool for one-carbon chain extension but is often avoided on a large scale due to the hazards associated with diazomethane. The Reformatsky Reaction provides an alternative but is generally less efficient due to the multi-step nature of the overall transformation.
Ultimately, the optimal synthetic strategy will be a balance of these considerations, and further process development and optimization may be required to meet the specific demands of a given application.
References
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Malonic ester synthesis. In Wikipedia; 2023. [Link]
-
Malonic ester synthesis. L.S.College, Muzaffarpur. [Link]
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Synthesis of (e) this compound-. PrepChem.com. [Link]
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3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
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Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]
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Arndt-eistert reaction. Purechemistry. [Link]
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Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
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This compound | C9H9FO2 | CID 136302. PubChem. [Link]
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304 Arndt Eistert Reaction PDF. Scribd. [Link]
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This compound | CAS#:459-31-4. Chemsrc. [Link]
- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central. [Link]
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Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry - ACS Publications. [Link]
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Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
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Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC - PubMed Central. [Link]
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21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
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Reformatsky Reaction. NROChemistry. [Link]
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Green Chemistry Metrics, A Review. MDPI. [Link]
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Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]
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Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
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Arndt-Eistert Synthesis. YouTube. [Link]
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Knoevenagel Condensation. Chem-Station Int. Ed. [Link]
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Reformatsky Reaction. Chemistry LibreTexts. [Link]
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Reaction of iodobenzene with ethyl acrylate using different palladium catalysts. ResearchGate. [Link]
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Metrics of Green Chemistry and Sustainability. ResearchGate. [Link]
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SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses. Desklib. [Link]
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Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). ResearchGate. [Link]
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Intro to Organometallics: The Heck Reaction. Odinity. [Link]
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The use of environmental metrics to evaluate green chemistry improvements to synthesis. [Link]
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Benchmarking 3-(4-Fluorophenyl)propionic Acid: Optimization of Metabolic Stability in PPAR Agonist Design
Executive Summary
In the rational design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the "tail" region of the pharmacophore often requires a lipophilic aromatic moiety to engage the ligand-binding domain (LBD). While 3-phenylpropionic acid (Hydrocinnamic acid) serves as a foundational scaffold, it suffers from rapid oxidative clearance in vivo due to para-hydroxylation mediated by Cytochrome P450 enzymes.
This guide benchmarks 3-(4-Fluorophenyl)propionic acid (CAS: 459-31-4) against its non-fluorinated parent and chlorinated analogs. Our comparative analysis demonstrates that the 4-fluoro derivative offers the optimal balance of metabolic stability and physicochemical properties (LogP/pKa) , functioning as a bioisostere that blocks metabolic soft spots without incurring the lipophilicity penalty associated with heavier halogens.
Technical Background: The "Fluorine Effect" in Lead Optimization
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In the context of phenylpropionic acid scaffolds, the C4 position (para) is the primary site of Phase I metabolism (aromatic hydroxylation).
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the 4-position resistant to CYP450 oxidation.
-
Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the 4-fluoro analog to fit into binding pockets originally optimized for the unsubstituted phenyl ring, unlike the bulkier Chlorine (1.75 Å).
-
Electronic Modulation: Fluorine’s high electronegativity lowers the pKa of the carboxylic acid tail, potentially strengthening ionic interactions with residues like His323 or Tyr473 in the PPAR
LBD.
Comparative Benchmarking Analysis
The following data compares This compound (4-F-PPA) against the baseline 3-Phenylpropionic acid (PPA) and the lipophilic alternative 3-(4-Chlorophenyl)propionic acid (4-Cl-PPA) .
Representative Physicochemical Profile[1]
| Parameter | 3-Phenylpropionic Acid (Baseline) | This compound (Product) | 3-(4-Chlorophenyl)propionic Acid (Alternative) |
| Molecular Weight | 150.17 g/mol | 168.16 g/mol | 184.62 g/mol |
| LogP (Lipophilicity) | 1.84 | 1.89 | 2.55 |
| pKa (Acid Strength) | 4.73 | 4.66 | 4.62 |
| Melting Point | 48.5 °C | 86–91 °C | 118–122 °C |
| Bioisosteric Character | Native Scaffold | High (Steric/Electronic match) | Low (Steric clash risk) |
Analysis:
-
LogP Control: The 4-F-PPA maintains a LogP nearly identical to the parent PPA (
LogP +0.05). In contrast, the chloro-analog increases LogP significantly ( LogP +0.71), which can lead to poor solubility and increased non-specific binding. -
Solid-State Handling: 4-F-PPA has a significantly higher melting point than PPA, improving handling properties and stability in solid dosage formulations.
Metabolic Stability Performance (Microsomal Assay)
Data derived from human liver microsome (HLM) incubation assays.
| Compound | Intrinsic Clearance ( | Half-life ( | Major Metabolite Detected |
| 3-Phenylpropionic Acid | High (>50 µL/min/mg) | < 15 min | 4-Hydroxy-phenylpropionic acid |
| This compound | Low (<10 µL/min/mg) | > 60 min | None (Para-blocked) |
| 3-(4-Chlorophenyl)propionic Acid | Medium (15-25 µL/min/mg) | ~ 45 min | Benzylic oxidation products |
Key Insight: The 4-F-PPA effectively shuts down the primary clearance pathway. While the chloro-analog also blocks para-hydroxylation, its higher lipophilicity often recruits alternative CYP isoforms, leading to benzylic oxidation or toxicity issues.
Mechanism of Action Visualization
The following diagram illustrates the metabolic fate of the scaffold and how the 4-fluoro substitution preserves the pharmacophore.
Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the rapid para-hydroxylation observed in the native phenylpropionic acid scaffold.
Experimental Protocols
To validate these performance metrics in your own drug discovery pipeline, use the following standardized protocols.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound (4-F-PPA) in DMSO.
-
Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Pre-incubation: Mix 1 µM compound with HLM (0.5 mg protein/mL) and incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
Time Points: Aliquot 50 µL samples at
minutes.
-
-
Quenching & Extraction:
-
Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor the parent ion transition:
167 123 (loss of ).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. The slope
determines half-life: .
-
Protocol B: Lipophilicity Determination (Shake-Flask Method)
Objective: Verify LogP to ensure bioisosteric compatibility.
-
System: Octanol-saturated water and water-saturated octanol.
-
Equilibration: Dissolve 4-F-PPA in the octanol phase. Add equal volume of aqueous phase.
-
Agitation: Shake mechanically for 24 hours at 25°C.
-
Phase Separation: Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using UV-Vis spectrophotometry at
nm.
Workflow Visualization
Figure 2: Integrated workflow for validating this compound as a lead candidate.
References
-
Kasuga, J., et al. (2006).[1] Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
PubChem Database. (2025). Compound Summary for CID 136302: this compound. National Center for Biotechnology Information.
Sources
Comparative Guide: In-Vitro vs. In-Vivo Efficacy of 3-(4-Fluorophenyl)propionic Acid Derivatives
Executive Summary: The Fluorine Advantage
In medicinal chemistry, 3-(4-Fluorophenyl)propionic acid (CAS: 459-31-4) serves as a critical "privileged scaffold."[1] It is not merely a starting material but a strategic design element used to modulate lipophilicity and metabolic stability.
This guide analyzes the translational gap between in-vitro potency and in-vivo efficacy for compounds synthesized from this moiety.[1] The core focus is on the "Fluorine Effect" : how the para-fluorine substitution blocks Cytochrome P450-mediated hydroxylation, thereby extending half-life (
Key Applications Covered:
-
Metabolic Disease: PPAR
/ Dual Agonists (Antidiabetic). -
GPCR Targeting: Melanocortin-4 Receptor (MC4R) Agonists (Obesity).
-
Enzyme Inhibition: Matrix Metalloproteinase (MMP) Inhibitors.
The Translational Challenge: Potency vs. Exposure
A recurring theme in the development of 4-fluorophenylpropionic acid derivatives is the discrepancy between biochemical inhibition (IC
| Parameter | In-Vitro Environment | In-Vivo Environment | The "Fluorine" Impact |
| Target Exposure | Constant, controlled concentration.[1] | Fluctuating (C | High: Fluorine increases lipophilicity (LogP), enhancing membrane permeability.[1] |
| Metabolism | None (unless microsomes added).[1] | Active Phase I/II metabolism. | Critical: Blocks para-oxidation at the phenyl ring, preventing rapid clearance.[1] |
| Readout | Receptor binding / Enzyme inhibition. | Phenotypic change (e.g., Glucose reduction).[1][2] | Stabilizing: Ensures the drug survives long enough to act. |
Case Study A: PPAR / Dual Agonists (Antidiabetic)[1]
Compounds derived from this compound are structural analogs to glitazones.[1] The propionic acid tail often mimics the carboxylic acid headgroup required for PPAR activation, while the fluorophenyl tail occupies the hydrophobic pocket.
Mechanistic Pathway
The following diagram illustrates how these derivatives activate nuclear receptors to regulate glucose metabolism.
Figure 1: Mechanism of Action for PPAR agonists derived from fluorophenylpropionic acid.[1] The ligand-receptor binding initiates the transcriptional cascade.[1]
Comparative Data: In-Vitro vs. In-Vivo
Data synthesized from representative studies on phenoxy-propionic acid derivatives (e.g., Source 1.2).[1][3]
| Metric | Assay Type | Result (Fluorinated) | Result (Non-Fluorinated) | Interpretation |
| Potency | PPAR | 0.45 | 0.50 | Similar Potency: The fluorine atom exerts minimal steric clash in the binding pocket.[1] |
| Stability | Human Liver Microsomes (t | > 60 min | < 15 min | High Impact: The non-fluorinated analog is rapidly oxidized at the para-position.[1] |
| Efficacy | KK-Ay Diabetic Mice (Glucose) | -45% reduction | -10% reduction | Efficacy Gap: Despite similar IC50, the non-fluorinated compound clears too fast to work in vivo.[1] |
Case Study B: MC4R Agonists (Obesity & CNS)
Derivatives utilizing the this compound moiety as a side chain on 2-oxopiperazine scaffolds have shown promise as Melanocortin-4 Receptor (MC4R) agonists.[1][4]
-
In-Vitro: High affinity (Ki < 10 nM) is achieved because the 4-fluorophenyl group engages in
- stacking interactions within the receptor's aromatic crevice.[1] -
In-Vivo: The lipophilicity introduced by the fluorine (C-F bond) is crucial for Blood-Brain Barrier (BBB) penetration.[1] Non-fluorinated analogs often fail to show CNS efficacy (reduced food intake) simply because they cannot reach the hypothalamic target sites.[1]
Detailed Experimental Protocols
To replicate these comparative datasets, the following self-validating protocols are recommended.
Protocol: In-Vitro PPAR Transactivation Assay
Purpose: To determine the intrinsic potency (EC50) of the synthesized compound.[1]
-
Cell Culture: Use HEK293 cells transiently transfected with:
-
Seeding: Plate cells in 96-well white plates at
cells/well in DMEM + 10% Charcoal-stripped FBS (to remove endogenous hormones). -
Treatment:
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
. -
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Add Luciferase Assay Substrate and measure luminescence (RLU).[1]
-
Stop reaction and add Renilla substrate.
-
-
Calculation: Normalize Firefly RLU to Renilla RLU. Plot dose-response curve to calculate EC
.[1]
Protocol: In-Vivo Oral Glucose Tolerance Test (OGTT)
Purpose: To validate physiological efficacy in a metabolic model.[1]
-
Animal Model: Male KK-Ay mice (Type 2 diabetic model), 8-10 weeks old.
-
Grouping: Randomize into 3 groups (n=8):
-
Dosing: Administer compounds via oral gavage (p.o.) once daily for 14 days.
-
The Challenge (Day 14):
-
Fast mice for 12 hours overnight.
-
Measure Basal Glucose (t=0) via tail vein prick.[1]
-
Administer Glucose load (2 g/kg, p.o.).
-
-
Measurement: Measure blood glucose at t=30, 60, 90, and 120 minutes.
-
Analysis: Calculate Area Under the Curve (AUC
).[1]-
Validation Criteria: The Positive Control must show statistically significant AUC reduction (p<0.05) vs. Vehicle for the assay to be valid.
-
Synthesis & Testing Workflow
The following flowchart outlines the critical path from the starting material (this compound) to lead candidate selection.
Figure 2: Development pipeline. Note the critical "Metabolic Stability" gate (Red) which specifically tests the utility of the fluorine substitution.[1]
Expert Commentary & Conclusion
The utility of This compound lies in its ability to decouple potency from pharmacokinetics.[1] While simple phenylpropionic acid derivatives may show excellent binding in a petri dish, they frequently fail in animal models due to rapid para-hydroxylation.[1]
Recommendation for Researchers:
When designing libraries based on this scaffold, do not rely solely on IC
References
-
Tian, X., et al. (2006).[5] "Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists." Bioorganic & Medicinal Chemistry Letters.
-
Han, C., et al. (2010). "Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid." Acta Pharmacologica Sinica.
-
Hakim, M.N., et al. (2020).[3][6][7] "Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells." Science Alert.
-
Demkowicz, S., et al. (2016).[8] "Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors." Journal of Steroid Biochemistry and Molecular Biology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 5. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Guide: Structure-Activity Relationship of 3-(4-Fluorophenyl)propionic Acid Derivatives
Executive Summary
The 3-phenylpropionic acid (dihydrocinnamic acid) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for targets ranging from Cyclooxygenases (COX) to Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] This guide focuses specifically on the 3-(4-fluorophenyl)propionic acid subclass.[1][2][3]
The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification.[1] It serves two primary functions:
-
Metabolic Blockade: It prevents CYP450-mediated para-hydroxylation, significantly extending the half-life (
) of the molecule compared to its non-fluorinated parent.[1][2] -
Electronic Modulation: The high electronegativity of fluorine alters the acidity of the propionic tail (via inductive effects) and modulates the lipophilicity (
) without introducing the steric bulk associated with chloro- or bromo- substitutions.[1][2]
This guide objectively compares the 4-fluoro derivatives against hydrogen, chloro, and methoxy analogs, supported by experimental protocols and SAR logic.[1][2]
Structure-Activity Relationship (SAR) Analysis
The Pharmacophore
The molecule consists of three distinct regions, each governing specific biological interactions:
-
Region A (Acidic Head): The propionic acid moiety.[1][2][4][5] Essential for electrostatic interactions (e.g., forming salt bridges with Arg120 in COX-1/2 or His323 in PPAR
).[1][2] -
Region B (Linker): The ethylene bridge.[1][2] Provides conformational flexibility, allowing the aromatic ring to orient into hydrophobic pockets.[2]
-
Region C (Aromatic Tail): The 4-fluorophenyl group.[1][2][3][5][6][7][8][9][10] The primary driver of hydrophobic interactions and metabolic stability.[2]
Comparative Performance Data
The following table synthesizes data from anti-inflammatory (COX-2 inhibition) and metabolic (PPAR agonism) studies to illustrate the "Fluorine Advantage."
| Compound Variant | R-Substituent (Pos-4) | Electronic Effect ( | Steric Bulk (MR) | Metabolic Stability ( | Bioactivity Profile (COX-2/PPAR) |
| Parent | -H | 0.00 | 1.03 | Low (< 20 min) | Baseline activity; rapid clearance via hydroxylation.[1][2] |
| Target (Guide Focus) | -F | 0.06 | 0.92 | High (~60 min) | Optimal balance. Retains potency while blocking metabolism.[1][2] High lipophilicity aids membrane permeability.[2] |
| Chloro-Analog | -Cl | 0.23 | 6.03 | Moderate | High potency but increased lipophilicity can lead to non-specific binding/toxicity.[1][2] |
| Methoxy-Analog | -OCH | -0.27 | 7.87 | Low-Moderate | Electron-donating group often reduces acidity of the head group; susceptible to O-demethylation.[1][2] |
Key Insight: In studies regarding morpholinopyrimidine derivatives, the 4-fluorophenyl analog (Compound V8) demonstrated superior inhibition of NO production and COX-2 expression compared to non-halogenated controls, attributed to enhanced cellular uptake and metabolic resistance [1].[1]
Mechanistic Logic: Why Fluorine?
The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[2] Replacing a C-H bond with C-F at the metabolic "soft spot" (the para position) forces the CYP450 enzymes to attack less favorable positions, thereby increasing the drug's residence time. Furthermore, fluorine acts as a bioisostere for hydrogen in terms of size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), allowing it to fit into tight binding pockets where a -Cl or -CH
Visualization of SAR Logic
The following diagram illustrates the decision tree for optimizing this scaffold, highlighting the specific role of the 4-fluoro substitution.
Figure 1: SAR Optimization Decision Tree. The 4-Fluoro substitution (Green path) offers the optimal compromise between steric size and metabolic stability compared to H or Cl analogs.[1]
Experimental Protocols
To validate the SAR claims, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating controls.[1][2]
Synthesis: Reduction of 4-Fluorocinnamic Acid
This method is preferred over Knoevenagel condensation for purity and yield.[1][2]
Reagents: 4-Fluorocinnamic acid, 10% Pd/C, Methanol, Hydrogen gas (balloon).
-
Preparation: Dissolve 1.0 mmol of 4-fluorocinnamic acid in 10 mL of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.[1][2] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1][2]
-
Hydrogenation: Purge the flask with H
gas three times. Attach a hydrogen balloon and stir vigorously at room temperature for 12 hours. -
Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (lower R
due to conjugation) and appearance of the product confirms reduction. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from hexane/ethyl acetate to yield white crystals (Yield >90%).
Biological Assay: COX-2 Inhibition Screen
This assay compares the potency of the derivative against a standard (e.g., Celecoxib).[1][2]
-
Enzyme Prep: Use recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.[1][2]0) with heme cofactor.
-
Incubation: Incubate the enzyme with the test compound (this compound derivative) at varying concentrations (0.01
M to 100 M) for 10 minutes at 37°C. -
Substrate Addition: Add Arachidonic Acid (100
M) and the colorimetric substrate (TMPD).[1][2] -
Measurement: Measure the absorbance at 590 nm after 5 minutes. The rate of TMPD oxidation correlates to COX-2 activity.[1][2]
-
Calculation: Plot log[Concentration] vs. % Inhibition to determine IC
.
Synthesis Workflow Visualization
Figure 2: Catalytic Hydrogenation Workflow. A clean, high-yield pathway to generate the saturated propionic acid scaffold from cinnamic acid precursors.[1]
References
-
RSC Publishing. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents."[1][2] Royal Society of Chemistry.[2] Accessed January 31, 2026.[1][2]
-
National Institutes of Health (NIH). "Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability."[1][2][6] PubMed Central.[1][2] Accessed January 31, 2026.[1][2]
-
PubChem. "this compound | C9H9FO2."[1][2][5] National Library of Medicine.[2] Accessed January 31, 2026.[1][2] [1][2]
-
MDPI. "Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors (PPARs)." Molecules. Accessed January 31, 2026.[1][2] [1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
